4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide
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Overview
Description
4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dibenzo[b,d]furan moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of dibenzo[b,d]furan, which is then functionalized to introduce the benzamide group. The cyclohexyl group is often introduced through a Friedel-Crafts alkylation reaction. The overall process requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-N-dibenzo[B,D]thiophene-3-ylbenzamide: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
4-Cyclohexyl-N-dibenzo[B,D]pyrrole-3-ylbenzamide: Contains a nitrogen atom in place of the oxygen in the furan ring.
4-Cyclohexyl-N-dibenzo[B,D]oxazole-3-ylbenzamide: Features an oxazole ring instead of the furan ring.
Uniqueness
4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity compared to its analogs. Its furan ring provides specific electronic properties that can influence its behavior in chemical reactions and its interaction with biological targets.
Properties
Molecular Formula |
C25H23NO2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C25H23NO2/c27-25(19-12-10-18(11-13-19)17-6-2-1-3-7-17)26-20-14-15-22-21-8-4-5-9-23(21)28-24(22)16-20/h4-5,8-17H,1-3,6-7H2,(H,26,27) |
InChI Key |
AAGCXAPFLDCKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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